Cas no 887463-65-2 (N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{3-(4-methylphenyl)methanesulfonyl-1H-indol-1-yl}acetamide)
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{3-(4-methylphenyl)methanesulfonyl-1H-indol-1-yl}acetamide Chemical and Physical Properties
Names and Identifiers
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- N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{3-(4-methylphenyl)methanesulfonyl-1H-indol-1-yl}acetamide
- 1H-Indole-1-acetamide, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[[(4-methylphenyl)methyl]sulfonyl]-
- N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(3-((4-methylbenzyl)sulfonyl)-1H-indol-1-yl)acetamide
- 887463-65-2
- N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-[(4-methylphenyl)methylsulfonyl]indol-1-yl]acetamide
- AKOS024658602
- N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{3-[(4-methylphenyl)methanesulfonyl]-1H-indol-1-yl}acetamide
- F2540-0387
-
- Inchi: 1S/C26H24N2O5S/c1-18-6-8-19(9-7-18)17-34(30,31)25-15-28(22-5-3-2-4-21(22)25)16-26(29)27-20-10-11-23-24(14-20)33-13-12-32-23/h2-11,14-15H,12-13,16-17H2,1H3,(H,27,29)
- InChI Key: XYDWOWXOYYRMDX-UHFFFAOYSA-N
- SMILES: N1(CC(NC2=CC=C3OCCOC3=C2)=O)C2=C(C=CC=C2)C(S(CC2=CC=C(C)C=C2)(=O)=O)=C1
Computed Properties
- Exact Mass: 476.14059304g/mol
- Monoisotopic Mass: 476.14059304g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 34
- Rotatable Bond Count: 6
- Complexity: 807
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.8
- Topological Polar Surface Area: 95Ų
Experimental Properties
- Density: 1.34±0.1 g/cm3(Predicted)
- Boiling Point: 768.9±60.0 °C(Predicted)
- pka: 13.08±0.20(Predicted)
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{3-(4-methylphenyl)methanesulfonyl-1H-indol-1-yl}acetamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2540-0387-2μmol |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{3-[(4-methylphenyl)methanesulfonyl]-1H-indol-1-yl}acetamide |
887463-65-2 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
| Life Chemicals | F2540-0387-5μmol |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{3-[(4-methylphenyl)methanesulfonyl]-1H-indol-1-yl}acetamide |
887463-65-2 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2540-0387-10μmol |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{3-[(4-methylphenyl)methanesulfonyl]-1H-indol-1-yl}acetamide |
887463-65-2 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2540-0387-20μmol |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{3-[(4-methylphenyl)methanesulfonyl]-1H-indol-1-yl}acetamide |
887463-65-2 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
| Life Chemicals | F2540-0387-1mg |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{3-[(4-methylphenyl)methanesulfonyl]-1H-indol-1-yl}acetamide |
887463-65-2 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
| Life Chemicals | F2540-0387-2mg |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{3-[(4-methylphenyl)methanesulfonyl]-1H-indol-1-yl}acetamide |
887463-65-2 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
| Life Chemicals | F2540-0387-3mg |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{3-[(4-methylphenyl)methanesulfonyl]-1H-indol-1-yl}acetamide |
887463-65-2 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2540-0387-4mg |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{3-[(4-methylphenyl)methanesulfonyl]-1H-indol-1-yl}acetamide |
887463-65-2 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
| Life Chemicals | F2540-0387-5mg |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{3-[(4-methylphenyl)methanesulfonyl]-1H-indol-1-yl}acetamide |
887463-65-2 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2540-0387-10mg |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{3-[(4-methylphenyl)methanesulfonyl]-1H-indol-1-yl}acetamide |
887463-65-2 | 90%+ | 10mg |
$79.0 | 2023-05-16 |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{3-(4-methylphenyl)methanesulfonyl-1H-indol-1-yl}acetamide Related Literature
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
Additional information on N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{3-(4-methylphenyl)methanesulfonyl-1H-indol-1-yl}acetamide
Comprehensive Overview of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{3-(4-methylphenyl)methanesulfonyl-1H-indol-1-yl}acetamide (CAS No. 887463-65-2)
The compound N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{3-(4-methylphenyl)methanesulfonyl-1H-indol-1-yl}acetamide, identified by its CAS No. 887463-65-2, is a structurally complex molecule that has garnered significant interest in pharmaceutical and biochemical research. This molecule combines a benzodioxin moiety with an indole core, linked via an acetamide bridge, making it a promising candidate for various therapeutic applications. Researchers are particularly intrigued by its potential role in modulating specific biological pathways, which aligns with current trends in precision medicine and targeted drug development.
One of the key structural features of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{3-(4-methylphenyl)methanesulfonyl-1H-indol-1-yl}acetamide is the presence of a methanesulfonyl group attached to the indole ring. This functional group is often associated with enhanced bioavailability and metabolic stability, which are critical factors in drug design. The 4-methylphenyl substituent further contributes to the molecule's lipophilicity, potentially improving its membrane permeability. Such properties are highly relevant in the context of modern drug discovery, where researchers frequently search for terms like "improved drug bioavailability" and "lipophilicity optimization."
In recent years, the scientific community has shown growing interest in indole derivatives due to their diverse pharmacological activities. The 1H-indol-1-yl segment in CAS No. 887463-65-2 is particularly noteworthy, as indole-based compounds are known to exhibit anti-inflammatory, anticancer, and neuroprotective effects. This aligns with popular search queries such as "indole derivatives in drug discovery" and "therapeutic potential of indole compounds." The incorporation of a benzodioxin ring further expands the molecule's potential applications, as this scaffold is often associated with antioxidant and cardiovascular benefits.
The synthesis and characterization of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{3-(4-methylphenyl)methanesulfonyl-1H-indol-1-yl}acetamide involve advanced organic chemistry techniques, including multi-step reactions and spectroscopic validation. Researchers often explore topics like "efficient synthesis of complex acetamides" and "spectroscopic analysis of sulfonyl-containing compounds," which are directly relevant to this molecule. Its CAS No. 887463-65-2 serves as a unique identifier in chemical databases, facilitating easier retrieval of related studies and patents.
From a pharmacological perspective, the methanesulfonyl and acetamide functionalities in CAS No. 887463-65-2 suggest potential interactions with enzymes and receptors. This has led to speculation about its applicability in treating conditions like chronic inflammation or metabolic disorders, topics frequently searched in academic and medical circles. The molecule's benzodioxin component also raises interest in its potential antioxidant properties, a hot topic given the rising focus on oxidative stress-related diseases.
In summary, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{3-(4-methylphenyl)methanesulfonyl-1H-indol-1-yl}acetamide (CAS No. 887463-65-2) represents a fascinating intersection of structural complexity and therapeutic potential. Its unique combination of indole, benzodioxin, and acetamide moieties makes it a subject of ongoing research, particularly in fields addressing "multi-target drug design" and "scaffold diversification in medicinal chemistry." As scientific inquiries continue to evolve, this compound is likely to remain a key player in the exploration of novel bioactive molecules.
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